molecular formula C22H21FN2O3S B301707 2-[3,5-dimethyl(phenylsulfonyl)anilino]-N-(4-fluorophenyl)acetamide

2-[3,5-dimethyl(phenylsulfonyl)anilino]-N-(4-fluorophenyl)acetamide

Cat. No. B301707
M. Wt: 412.5 g/mol
InChI Key: BICGNGHOOBQLNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3,5-dimethyl(phenylsulfonyl)anilino]-N-(4-fluorophenyl)acetamide, also known as DAPA, is a compound that has been widely studied for its potential applications in scientific research. DAPA is a small molecule that has shown promise in various fields, including cancer research, pain management, and neurology. In

Mechanism of Action

The mechanism of action of 2-[3,5-dimethyl(phenylsulfonyl)anilino]-N-(4-fluorophenyl)acetamide is not fully understood, but it is believed to work by inhibiting the activity of an enzyme called histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression, and inhibiting its activity can lead to changes in gene expression patterns. This can result in the induction of apoptosis in cancer cells or the modulation of pain signaling pathways.
Biochemical and Physiological Effects:
2-[3,5-dimethyl(phenylsulfonyl)anilino]-N-(4-fluorophenyl)acetamide has been shown to have a number of biochemical and physiological effects in animal models. In cancer cells, 2-[3,5-dimethyl(phenylsulfonyl)anilino]-N-(4-fluorophenyl)acetamide has been shown to induce apoptosis by upregulating the expression of pro-apoptotic genes and downregulating the expression of anti-apoptotic genes. In animal models of pain, 2-[3,5-dimethyl(phenylsulfonyl)anilino]-N-(4-fluorophenyl)acetamide has been shown to reduce pain sensitivity by modulating the activity of pain signaling pathways. Additionally, 2-[3,5-dimethyl(phenylsulfonyl)anilino]-N-(4-fluorophenyl)acetamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, possibly by reducing inflammation and oxidative stress in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[3,5-dimethyl(phenylsulfonyl)anilino]-N-(4-fluorophenyl)acetamide in lab experiments is that it is a small molecule that can easily penetrate cell membranes and reach its target. Additionally, 2-[3,5-dimethyl(phenylsulfonyl)anilino]-N-(4-fluorophenyl)acetamide has been shown to have low toxicity in animal models, making it a relatively safe compound to work with. However, one limitation of using 2-[3,5-dimethyl(phenylsulfonyl)anilino]-N-(4-fluorophenyl)acetamide in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret results.

Future Directions

There are several future directions for research on 2-[3,5-dimethyl(phenylsulfonyl)anilino]-N-(4-fluorophenyl)acetamide. One area of interest is the development of 2-[3,5-dimethyl(phenylsulfonyl)anilino]-N-(4-fluorophenyl)acetamide analogs with improved potency and selectivity for HDAC. Another area of interest is the study of 2-[3,5-dimethyl(phenylsulfonyl)anilino]-N-(4-fluorophenyl)acetamide in combination with other drugs or therapies, such as chemotherapy or radiation therapy, to determine if it can enhance their efficacy. Additionally, further research is needed to fully understand the mechanism of action of 2-[3,5-dimethyl(phenylsulfonyl)anilino]-N-(4-fluorophenyl)acetamide and its potential applications in various scientific fields.

Synthesis Methods

The synthesis of 2-[3,5-dimethyl(phenylsulfonyl)anilino]-N-(4-fluorophenyl)acetamide involves the reaction of 4-fluoroacetanilide with 3,5-dimethylphenylsulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with N,N-dimethylformamide dimethyl acetal and acetic anhydride to yield 2-[3,5-dimethyl(phenylsulfonyl)anilino]-N-(4-fluorophenyl)acetamide as a white solid. The yield of this synthesis method is typically around 60%.

Scientific Research Applications

2-[3,5-dimethyl(phenylsulfonyl)anilino]-N-(4-fluorophenyl)acetamide has been studied for its potential applications in various scientific fields. In cancer research, 2-[3,5-dimethyl(phenylsulfonyl)anilino]-N-(4-fluorophenyl)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 2-[3,5-dimethyl(phenylsulfonyl)anilino]-N-(4-fluorophenyl)acetamide has also been studied for its potential use in pain management, as it has been shown to have analgesic effects in animal models. Additionally, 2-[3,5-dimethyl(phenylsulfonyl)anilino]-N-(4-fluorophenyl)acetamide has been studied for its potential use in neurology, as it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

properties

Product Name

2-[3,5-dimethyl(phenylsulfonyl)anilino]-N-(4-fluorophenyl)acetamide

Molecular Formula

C22H21FN2O3S

Molecular Weight

412.5 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-3,5-dimethylanilino]-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C22H21FN2O3S/c1-16-12-17(2)14-20(13-16)25(29(27,28)21-6-4-3-5-7-21)15-22(26)24-19-10-8-18(23)9-11-19/h3-14H,15H2,1-2H3,(H,24,26)

InChI Key

BICGNGHOOBQLNL-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)N(CC(=O)NC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3)C

Canonical SMILES

CC1=CC(=CC(=C1)N(CC(=O)NC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3)C

Origin of Product

United States

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